molecular formula C11H13NO3 B014012 2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane CAS No. 109065-57-8

2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane

Cat. No.: B014012
CAS No.: 109065-57-8
M. Wt: 207.23 g/mol
InChI Key: KRCNRDPXOZLDCE-UHFFFAOYSA-N
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Description

2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a dioxolane ring and a pyridyl group, making it a compound of interest in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane typically involves the reaction of 3-pyridinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This is followed by a reaction with a suitable propylating agent to introduce the propyl group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane involves its interaction with specific molecular targets. The pyridyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dioxolan-2-yl)-1-(3-pyridinyl)-1-propanone
  • 4-Oxo-4-(3-pyridyl)-butanal monoethyleneglycol acetal
  • 3-(1,3-Dioxolan-2-yl)-1-pyridin-3-ylpropan-1-one

Uniqueness

2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a pyridyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-pyridin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10(9-2-1-5-12-8-9)3-4-11-14-6-7-15-11/h1-2,5,8,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCNRDPXOZLDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393117
Record name 3-(1,3-Dioxolan-2-yl)-1-(pyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109065-57-8
Record name 3-(1,3-Dioxolan-2-yl)-1-(pyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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